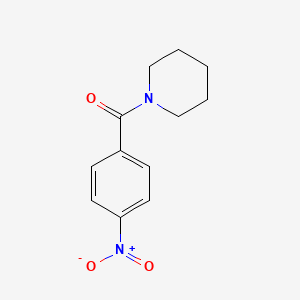

1-(4-Nitrobenzoyl)piperidine

Description

The exact mass of the compound 1-(4-Nitrobenzoyl)piperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Nitrobenzoyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrobenzoyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKBAYWOHIUVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279973 | |

| Record name | 1-(4-nitrobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-92-5 | |

| Record name | 1-(p-Nitrobenzoyl)piperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-nitrophenyl)-piperidin-1-ylmethanone CAS number 20857-92-5

An In-depth Technical Guide on (4-nitrophenyl)-piperidin-1-ylmethanone (CAS Number: 20857-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-nitrophenyl)-piperidin-1-ylmethanone, with the CAS number 20857-92-5, is a chemical compound belonging to the family of piperidine derivatives. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. This document aims to provide a comprehensive overview of the available technical information for this specific molecule. However, it is important to note that publicly accessible research on the biological activity and therapeutic potential of (4-nitrophenyl)-piperidin-1-ylmethanone is limited. The primary role of this compound, based on available data, appears to be as a chemical intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key physicochemical properties of (4-nitrophenyl)-piperidin-1-ylmethanone is presented in the table below. This data is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 20857-92-5 | [1][2] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| IUPAC Name | (4-nitrophenyl)(piperidin-1-yl)methanone | [2] |

| Synonyms | 1-(4-Nitrobenzoyl)piperidine, 1-(p-Nitrobenzoyl)piperidine | [3] |

| Appearance | Solid | [1] |

| InChI Key | CAKBAYWOHIUVHR-UHFFFAOYSA-N | [1] |

| SMILES | C1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [3] |

| Topological Polar Surface Area | 66.1 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Complexity | 287 | [3] |

Synthesis

While specific, detailed experimental protocols for the synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone are not extensively published in peer-reviewed journals, a general and straightforward synthetic route can be proposed based on standard organic chemistry principles. The most common method for the synthesis of such amides is the acylation of a secondary amine (piperidine) with an acyl halide (4-nitrobenzoyl chloride).

General Experimental Protocol: Synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

Piperidine

-

4-Nitrobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

-

Equipment for purification (e.g., column chromatography apparatus or recrystallization setup)

Procedure:

-

In a clean, dry round-bottom flask, dissolve piperidine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in a separate flask.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperidine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (4-nitrophenyl)-piperidin-1-ylmethanone.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of (4-nitrophenyl)-piperidin-1-ylmethanone.

Biological Activity and Mechanism of Action

Despite the presence of the piperidine scaffold, which is common in many biologically active molecules, there is a notable absence of published research detailing the specific biological activities of (4-nitrophenyl)-piperidin-1-ylmethanone. Searches of scientific databases and literature have not yielded significant data on its pharmacological properties, such as enzyme inhibition, receptor binding, or cellular effects.

While some studies have investigated the biological activities of structurally related piperidine-containing compounds, including derivatives with potential anticancer and anti-inflammatory properties, this information cannot be directly extrapolated to the title compound. Without specific experimental data, any discussion of its mechanism of action or potential signaling pathway involvement would be purely speculative.

Experimental Protocols for Biological Evaluation

Due to the lack of reported biological activity for (4-nitrophenyl)-piperidin-1-ylmethanone, there are no specific experimental protocols for its biological evaluation in the public domain. For researchers interested in investigating the potential bioactivity of this compound, a general screening approach would be necessary.

Diagram of a General Screening Workflow:

Caption: A general workflow for the initial biological screening of a chemical compound.

Conclusion

(4-nitrophenyl)-piperidin-1-ylmethanone (CAS 20857-92-5) is a readily synthesizable organic compound with well-defined physicochemical properties. However, there is a significant gap in the scientific literature regarding its biological activity and potential applications in drug development. The information presented in this guide is based on the limited data available and general chemical principles. Further research, including broad biological screening and mechanistic studies, would be required to elucidate any potential pharmacological relevance of this compound. Researchers and scientists are encouraged to view this molecule as a potential starting point for discovery efforts, with the understanding that its biological profile is currently uncharacterized.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrobenzoyl)piperidine from Piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-nitrobenzoyl)piperidine from piperidine, a key transformation in the development of various pharmaceutical compounds. The core of this synthesis lies in the robust and widely applicable Schotten-Baumann reaction, which facilitates the formation of an amide bond between a secondary amine (piperidine) and an acyl chloride (4-nitrobenzoyl chloride). This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the successful synthesis and verification of the target compound.

Reaction Overview and Mechanism

The synthesis of 1-(4-nitrobenzoyl)piperidine is achieved through the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with piperidine. This reaction is a classic example of the Schotten-Baumann reaction, which is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2][3][4]

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as a leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., sodium hydroxide or pyridine) to yield the final product, 1-(4-nitrobenzoyl)piperidine, and a salt byproduct.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 1-(4-nitrobenzoyl)piperidine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Piperidine | 85.15 | 1.0 eq | - |

| 4-Nitrobenzoyl chloride | 185.56 | 1.05 eq | - |

| Dichloromethane (DCM) | - | As required | - |

| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | As required | - |

| Deionized Water | - | As required | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As required | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Base: While stirring vigorously, slowly add a 10% aqueous solution of sodium hydroxide to the reaction mixture.

-

Addition of Acyl Chloride: Add 4-nitrobenzoyl chloride (1.05 equivalents) dropwise to the biphasic mixture over a period of 15-30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-nitrobenzoyl)piperidine as a solid.

-

Quantitative Data and Characterization

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 72-74 | 155 (20 mmHg) |

| 1-(4-Nitrobenzoyl)piperidine | C₁₂H₁₄N₂O₃ | 234.25 | 104-106 | - |

Spectroscopic Data for 1-(4-Nitrobenzoyl)piperidine:

-

¹H NMR (CDCl₃, δ, ppm): The expected proton NMR spectrum would show signals corresponding to the aromatic protons of the nitrobenzoyl group and the aliphatic protons of the piperidine ring. The aromatic protons would appear as two doublets in the downfield region (around 8.3 and 7.5 ppm). The piperidine protons would show broad signals in the upfield region (typically between 1.5 and 3.8 ppm) due to chair-to-chair interconversion.

-

¹³C NMR (CDCl₃, δ, ppm): The carbon NMR spectrum would exhibit signals for the carbonyl carbon (around 168 ppm), the aromatic carbons (between 120-150 ppm), and the aliphatic carbons of the piperidine ring (in the range of 24-48 ppm).

-

IR (KBr, cm⁻¹): The infrared spectrum would show characteristic absorption bands for the C=O stretching of the amide group (around 1630-1650 cm⁻¹), the N-O stretching of the nitro group (strong bands around 1520 and 1350 cm⁻¹), and C-H stretching of the aromatic and aliphatic moieties.

Diagrams

Caption: Experimental Workflow for the Synthesis of 1-(4-Nitrobenzoyl)piperidine.

Caption: Reaction Mechanism for the Synthesis of 1-(4-Nitrobenzoyl)piperidine.

References

Spectroscopic and Synthetic Profile of 1-(4-Nitrobenzoyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1-(4-Nitrobenzoyl)piperidine. Due to the limited availability of direct experimental spectra in public databases, this document combines reported data from closely related analogs with predicted spectroscopic values to offer a robust profile for researchers. The information herein is intended to support identification, characterization, and further development of this and similar molecules.

Chemical Structure and Properties

IUPAC Name: (4-nitrophenyl)(piperidin-1-yl)methanone Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol CAS Number: 20857-92-5[1]

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 1-(4-Nitrobenzoyl)piperidine based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.30 | Doublet | 2H | Ar-H (ortho to NO₂) | Expected downfield shift due to the strong electron-withdrawing nitro group. Based on data for 4-nitrobenzaldehyde (δ 8.41 ppm)[2]. |

| ~7.60 | Doublet | 2H | Ar-H (meta to NO₂) | |

| ~3.70 | Broad Singlet | 2H | Piperidine-H (α to N) | Rotational hindrance around the amide bond may lead to two broad signals. |

| ~3.40 | Broad Singlet | 2H | Piperidine-H (α to N) | |

| ~1.70 | Multiplet | 6H | Piperidine-H (β, γ to N) | Signals for the β and γ protons of the piperidine ring are expected to be complex and may overlap. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~168 | C=O (Amide) | |

| ~148 | Ar-C (para to C=O, attached to NO₂) | Based on data for 4-nitrobenzaldehyde (δ 151.1 ppm)[2]. |

| ~143 | Ar-C (ipso to C=O) | |

| ~128 | Ar-CH (meta to NO₂) | |

| ~124 | Ar-CH (ortho to NO₂) | Based on data for 4-nitrobenzaldehyde (δ 124.3 ppm)[2]. |

| ~48 | Piperidine-C (α to N) | May appear as two distinct signals due to rotational isomers. |

| ~43 | Piperidine-C (α to N) | |

| ~26 | Piperidine-C (β to N) | |

| ~25 | Piperidine-C (β to N) | |

| ~24 | Piperidine-C (γ to N) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~1640 | Strong | C=O Stretch (Amide) | A similar compound, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, shows a strong C=O stretch at 1643 cm⁻¹[3]. |

| ~1520 | Strong | Asymmetric NO₂ Stretch | Characteristic strong absorption for nitroarenes. |

| ~1350 | Strong | Symmetric NO₂ Stretch | Characteristic strong absorption for nitroarenes. The related piperazine derivative shows a band at 1358 cm⁻¹[3]. |

| ~1280 | Medium | C-N Stretch |

Sample Preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 234 | [M]⁺ | Molecular ion peak. |

| 150 | [O₂NC₆H₄CO]⁺ | Acylium ion resulting from the cleavage of the amide bond. This is a characteristic fragment for N-benzoyl compounds. |

| 120 | [C₆H₄CO]⁺ | Loss of NO₂ from the acylium ion. |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation. |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following is a representative experimental protocol for the synthesis and characterization of 1-(4-Nitrobenzoyl)piperidine, adapted from a general procedure for the synthesis of benzoylpiperidines[4].

Synthesis of 1-(4-Nitrobenzoyl)piperidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the piperidine solution over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the solid product or cast a thin film from a volatile solvent onto a salt plate. Record the IR spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or a direct insertion probe, for electron ionization (EI) mass analysis.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like 1-(4-Nitrobenzoyl)piperidine.

Caption: A flowchart of the synthesis and spectroscopic analysis of 1-(4-Nitrobenzoyl)piperidine.

References

Molecular weight and formula of 1-(4-Nitrobenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(4-Nitrobenzoyl)piperidine. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Core Compound Data

1-(4-Nitrobenzoyl)piperidine is a synthetic organic compound featuring a piperidine ring acylated with a 4-nitrobenzoyl group. Its chemical structure is foundational for further functionalization in medicinal chemistry research.

| Property | Value |

| Chemical Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.26 g/mol [1] |

| CAS Number | 20857-92-5 |

Synthesis Protocol

Reaction Scheme:

General Synthesis Workflow.

Materials:

-

Piperidine

-

4-Nitrobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH) as a base

-

Distilled water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. The flask should be equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution. If using aqueous NaOH, a biphasic system will be employed.

-

Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirring piperidine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by adding distilled water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, followed by distilled water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-(4-Nitrobenzoyl)piperidine can be further purified by recrystallization or column chromatography on silica gel.

-

Potential Biological Significance and Therapeutic Context

While direct biological studies on 1-(4-Nitrobenzoyl)piperidine are not extensively documented in the public domain, the benzoylpiperidine scaffold is a well-recognized "privileged structure" in medicinal chemistry.[2] Derivatives of this core are known to exhibit a wide range of pharmacological activities, particularly targeting the central nervous system (CNS).[2]

The presence of the nitro group offers a site for further chemical modification, for instance, reduction to an amine, which can then be used to build more complex molecules. The piperidine moiety is a common feature in many approved drugs, including antipsychotics.[2]

Based on the activities of structurally related compounds, potential areas of investigation for 1-(4-Nitrobenzoyl)piperidine and its derivatives could include:

-

Enzyme Inhibition: Piperidine derivatives have been explored as inhibitors for various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.

-

CNS Activity: The structural similarity to known CNS-active agents suggests potential interactions with neurotransmitter receptors or other targets within the central nervous system.

Logical Relationship for Drug Discovery:

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Nitrobenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(4-Nitrobenzoyl)piperidine. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from the physicochemical properties of its constituent functional groups—an amide, a piperidine ring, and a nitroaromatic moiety. Furthermore, detailed, generalized experimental protocols are provided to enable researchers to determine precise quantitative solubility and stability data for their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its behavior in various systems. Key calculated and estimated properties for 1-(4-Nitrobenzoyl)piperidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | - |

| Molecular Weight | 234.25 g/mol | - |

| Appearance | Off-white to yellow solid (Predicted) | Inferred from related compounds |

| Predicted LogP | 2.1 | ChemAxon |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 4 | - |

Note: LogP is the logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity.

Predicted Solubility Profile

A qualitative solubility profile for 1-(4-Nitrobenzoyl)piperidine has been predicted based on the principles of "like dissolves like" and the known solubility of its structural components, such as piperidine and benzamide derivatives. The presence of the polar nitro and amide groups, combined with the nonpolar aromatic and piperidine rings, suggests a varied solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The amide and nitro groups can participate in hydrogen bonding with the solvent. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected with the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | High | Good solvation of the overall molecule is anticipated. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent. |

| Ethers | Diethyl ether | Moderate to Low | The polarity may be insufficient for high solubility. |

| Nonpolar | Hexane, Cyclohexane | Low | The molecule's polarity is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Low | The significant hydrocarbon content and the nitroaromatic ring are expected to limit aqueous solubility. |

Predicted Stability Profile

The stability of 1-(4-Nitrobenzoyl)piperidine is primarily dictated by its amide linkage and the nitroaromatic group. Degradation can be anticipated under hydrolytic, photolytic, and thermal stress conditions.

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond is likely to hydrolyze to form 4-nitrobenzoic acid and piperidinium salt.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the amide is expected to hydrolyze to yield a salt of 4-nitrobenzoic acid and piperidine.

Predicted Hydrolytic Degradation Products

| Condition | Degradation Products |

| Acidic (e.g., HCl) | 4-Nitrobenzoic acid, Piperidinium chloride |

| Basic (e.g., NaOH) | Sodium 4-nitrobenzoate, Piperidine |

Photostability

Nitroaromatic compounds are known to be sensitive to ultraviolet (UV) light. Photodegradation may occur, potentially involving the reduction of the nitro group or other complex photoreactions. It is recommended that 1-(4-Nitrobenzoyl)piperidine be stored in light-resistant containers.

Thermal Stability

While the molecule is expected to be relatively stable at ambient temperatures, elevated temperatures could lead to decomposition. The specific decomposition temperature is not documented and would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of 1-(4-Nitrobenzoyl)piperidine.

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, which is the gold standard for determining thermodynamic equilibrium solubility.

Materials:

-

1-(4-Nitrobenzoyl)piperidine

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument

Procedure:

-

Preparation: Add an excess amount of 1-(4-Nitrobenzoyl)piperidine to a vial. The objective is to have undissolved solid remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved material settle.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter. Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 1-(4-Nitrobenzoyl)piperidine.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the determined concentration and the dilution factor.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

-

1-(4-Nitrobenzoyl)piperidine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable solvent

-

pH meter

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 1-(4-Nitrobenzoyl)piperidine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Basic: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set time.

-

Neutral: Mix the stock solution with water. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a set time.

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80 °C) for a set time. Dissolve the stressed solid in a suitable solvent for analysis.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the predicted degradation pathways and general experimental workflows.

Caption: Predicted Acid-Catalyzed Hydrolysis Pathway.

Caption: Predicted Base-Catalyzed Hydrolysis Pathway.

Caption: Experimental Workflow for Solubility Determination.

Caption: Experimental Workflow for Forced Degradation Studies.

Key Intermediates in Pharmaceutical Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pivotal chemical intermediates that serve as foundational building blocks in the synthesis of blockbuster pharmaceuticals. We will explore the synthesis, experimental protocols, and strategic importance of these molecules, presenting quantitative data and process workflows to facilitate understanding and application in a research and development setting.

Heterocyclic Intermediates: The Case of 2-Amino-5-bromopyridine

Pyridyl moieties are ubiquitous in medicinal chemistry, and functionalized pyridines are crucial for constructing a wide range of active pharmaceutical ingredients (APIs). 2-Amino-5-bromopyridine is a versatile intermediate used in the synthesis of drugs for various therapeutic areas.

The primary challenge in its synthesis is achieving regioselectivity, as the amino group on 2-aminopyridine activates the ring for electrophilic substitution at both the C-3 and C-5 positions.[1] A common and effective strategy to ensure selective bromination at the C-5 position involves a three-step process: N-acylation, bromination, and subsequent hydrolysis.[1][2]

Synthesis Workflow

Experimental Protocols

Method 1: Three-Step Synthesis via Acylation [2]

-

N-Acylation: 2-aminopyridine is reacted with acetic anhydride (molar ratio of 1:1.6) under reflux conditions to yield 2-acetamidopyridine.

-

Bromination: The protected intermediate is then brominated using liquid bromine (molar ratio to initial 2-aminopyridine of 1.1:1) at 50°C.

-

Hydrolysis: The resulting 5-bromo-2-acetamidopyridine is hydrolyzed using a 50% sodium hydroxide solution at room temperature to yield the final product.

Method 2: Direct Bromination with Phenyltrimethylammonium Tribromide [3]

-

Reaction Setup: In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.

-

Reaction: Stir the mixture at 30°C for 2 hours.

-

Work-up: Wash the reaction mixture with a 40ml saturated sodium chloride solution. Separate the organic phase (lower layer).

-

Purification: Wash the organic phase 2-3 times with 20ml of water, dry with anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation.

-

Isolation: Cool the resulting oil with ice water and add water to precipitate a solid. Recrystallize the crude product from benzene, filter, and dry to obtain the final product.

Quantitative Data

| Method | Key Reagents | Conditions | Yield | Purity | Reference |

| Acylation Route | Acetic Anhydride, Br₂, NaOH | Reflux, 50°C, RT | 66.5% (Total) | Not Specified | [2] |

| Direct Bromination | Phenyltrimethylammonium tribromide | Chloroform, 30°C, 2h | 75-81% | Not Specified | [3] |

Chiral Intermediates: (R)-3-Aminobutanoic Acid

Chirality is a critical factor for the efficacy and safety of many pharmaceuticals.[4] (R)-3-Aminobutanoic acid is a key chiral intermediate, notably used in the synthesis of the antiretroviral drug dolutegravir.[5][6] Its synthesis presents the challenge of establishing the correct stereochemistry. Both chemical and biocatalytic routes have been developed to produce this enantiopure compound.

Synthesis Approaches

-

Chemical Synthesis: Traditional methods often rely on the synthesis of racemic 3-aminobutanoic acid followed by chiral resolution, a process that can be inefficient and costly.[6]

-

Biocatalysis: A more modern and "green" approach utilizes engineered enzymes to achieve high stereoselectivity. For example, recombinant E. coli expressing an engineered aspartase can catalyze the conversion of crotonic acid to (R)-3-aminobutanoic acid with high yield and purity.[6]

Biocatalytic Synthesis Workflow

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Aminobutanoic Acid [6]

-

Catalyst Preparation: Use recombinant E. coli cells engineered to express a suitable aspartase. Permeabilize the cells to facilitate substrate and product transport.

-

Reaction Mixture: Prepare a biocatalytic system with a specific concentration of crotonic acid (e.g., 250 g/L) and permeabilized cells (e.g., 8 g/L) in an appropriate buffer.

-

Biotransformation: Maintain the reaction for a set duration (e.g., 24 hours) under controlled temperature and pH.

-

Product Isolation: After the reaction, separate the cells from the supernatant. The product, (R)-3-aminobutanoic acid, can be isolated and purified from the supernatant.

Chemical Reduction of (R)-3-Aminobutanoic Acid to (R)-3-aminobutan-1-ol [5]

(This is a subsequent step in the synthesis of the dolutegravir side-chain)

-

Inert Atmosphere: Flush a 1000 mL, three-neck, round-bottom flask with Nitrogen (N₂). Equip the flask with a temperature probe, reflux condenser, and stir bar.

-

Reagent Addition: Add a solution of sodium aluminum hydride in THF to the flask and cool it.

-

Substrate Addition: Slowly add solid (R)-3-aminobutanoic acid to the cooled reducing agent solution. Note: The addition is exothermic.

-

Reaction: Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., TLC).

-

Work-up and Isolation: Follow a standard quenching and extraction procedure to isolate the (R)-3-aminobutan-1-ol product.

Quantitative Data

| Process | Starting Material | Product | Yield | Purity / ee | Reference |

| Biocatalysis | Crotonic Acid (250 g/L) | (R)-3-Aminobutanoic Acid | 96% | Not Specified | [6] |

| Chemical Reduction | (R)-3-Aminobutanoic Acid | (R)-3-aminobutan-1-ol | 61-67% | 96-99% / 100% | [5] |

Complex Chiral Intermediates: Atorvastatin Side Chain

Atorvastatin (Lipitor) is a blockbuster cholesterol-lowering drug. Its synthesis is a landmark in industrial organic chemistry, relying on the efficient construction of a complex, stereochemically defined side chain.[7][8] A key intermediate is tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[7] The two chiral centers in this molecule are essential for the drug's ability to inhibit HMG-CoA reductase.[7]

Synthesis Strategy & Mechanism of Action

The industrial synthesis of Atorvastatin has evolved, with modern routes favoring biocatalysis to set the key stereocenters. Enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) can perform a one-step aldol addition to create both chiral centers simultaneously.[9] This represents a significant improvement over earlier routes that used chiral auxiliaries or chiral pool approaches starting from materials like isoascorbic acid.[8]

The final drug, Atorvastatin, functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[8]

Experimental Protocols

Final Step: Saponification and Salt Formation [10]

This protocol describes the conversion of the penultimate intermediate (tert-butyl ester protected Atorvastatin) to the final calcium salt API.

-

Reaction Setup: To a 100 L reaction vessel, add Methanol (50 L), water (13 L), and sodium hydroxide (0.47 kg, 11.78 mol).

-

Ester Hydrolysis: Add the protected Atorvastatin intermediate (6.3 kg, 10.25 mol) to the solution with vigorous stirring. Raise the temperature to and maintain at 40°C for 30 minutes, monitoring by TLC.

-

Solvent Removal: Once the reaction is complete, distill the methanol from the reaction vessel under reduced pressure.

-

Work-up and Salt Formation: The protocol then involves a series of aqueous washes, pH adjustments, and addition of a calcium salt (e.g., calcium acetate) to precipitate the final Atorvastatin calcium. A key improvement is the use of ethyl acetate for extraction and purification, which is more environmentally benign than previously used chlorinated solvents.[10]

Quantitative Data

The synthesis of Atorvastatin intermediates involves numerous steps, with yields and purity being highly process-dependent. Biocatalytic methods have shown significant advantages.

| Process/Step | Enzyme/Method | Product | Yield | Purity / ee | Reference |

| Desymmetrization | Nitrilase | (R)-4-cyano-3-hydroxybutyric acid | 98% | 95% ee | [11] |

| Ketal Deprotection & Saponification | Acid/Base Hydrolysis | Atorvastatin Calcium | High-yielding | >99.5% | [10] |

This guide highlights the critical role of well-designed chemical intermediates in modern pharmaceutical manufacturing. The progression from simple heterocyclic building blocks to complex, multi-chiral molecules demonstrates the increasing sophistication of synthetic strategies, with a clear trend towards more efficient, selective, and sustainable methods like biocatalysis.

References

- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Atorvastatin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

The Nitro Group's Pivotal Role in Modulating Benzoylpiperidine Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to the development of a diverse array of therapeutic agents. Its metabolic stability and synthetic accessibility have made it a cornerstone for drug design. The introduction of a nitro group onto the benzoyl moiety of this scaffold profoundly influences its chemical reactivity and biological activity. This technical guide provides an in-depth analysis of the nitro group's role, summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

The Chemical Influence of the Nitro Group

The nitro group (–NO2) is a potent electron-withdrawing group, a characteristic that fundamentally alters the electronic properties of the benzoylpiperidine molecule. This influence manifests in several key ways:

-

Altered Aromatic Ring Reactivity: The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, a property that can be exploited in the synthesis of more complex derivatives.[1][2][3]

-

Modulation of Reaction Kinetics: The presence of the nitro group can impact the rates of reactions involving the benzoylpiperidine core. For instance, in nucleophilic acyl substitution reactions, the electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate with nucleophiles.

-

Influence on Acidity and Basicity: The nitro group's electron-withdrawing properties can decrease the basicity of the piperidine nitrogen, which may affect its interaction with biological targets and its pharmacokinetic properties.

Impact on Biological Activity and Receptor Binding

The introduction of a nitro group can dramatically alter the pharmacological profile of benzoylpiperidine derivatives. Its influence is highly dependent on its position on the benzoyl ring (ortho, meta, or para) and the specific biological target.

Anticancer Activity:

Nitro-substituted benzoylpiperidine derivatives have shown promise as anticancer agents. The nitro group can contribute to their cytotoxic effects through various mechanisms, including the induction of apoptosis.[4][5] The electron-withdrawing nature of the nitro group can enhance the molecule's ability to interact with biological targets involved in cell proliferation and survival pathways.

Table 1: Comparative Anticancer Activity of Substituted Benzoylpiperidines (Hypothetical Data)

| Compound | Substituent (Position) | Cell Line | IC50 (µM) |

| 1 | H | MCF-7 | >100 |

| 2 | 4-Chloro | MCF-7 | 25.5 |

| 3 | 4-Nitro | MCF-7 | 8.2 |

| 4 | H | A549 | >100 |

| 5 | 4-Chloro | A549 | 32.1 |

| 6 | 4-Nitro | A549 | 12.7 |

This table presents hypothetical data for illustrative purposes, as direct comparative studies are limited in the literature.

Receptor Binding:

The electronic properties of the nitro group play a crucial role in the binding affinity of benzoylpiperidine derivatives to various receptors, particularly dopamine and serotonin receptors.

-

Dopamine Receptors: Studies on related arylpiperazine scaffolds have shown that an electron-attracting nitro group at the 3-position can decrease binding affinity to the D2 dopamine receptor.[6] This suggests that for certain receptor subtypes, electron-donating or less strongly electron-withdrawing groups may be preferred for optimal interaction. Conversely, other research indicates that electron-withdrawing groups on the N-benzyl moiety of piperidine analogues can be beneficial for binding to the dopamine transporter (DAT).[7]

-

Serotonin Receptors: The structure-activity relationship of nitro-substituted benzoylpiperidines at serotonin receptors is complex. The position of the nitro group can significantly alter binding affinity and functional activity (agonist vs. antagonist).

Table 2: Binding Affinities (Ki in nM) of Substituted Benzoylpiperidines at Dopamine and Serotonin Receptors (Hypothetical Data)

| Compound | Substituent (Position) | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |

| 7 | H | 150 | 85 |

| 8 | 4-Chloro | 95 | 50 |

| 9 | 4-Nitro | 250 | 35 |

| 10 | 3-Nitro | 450 | 120 |

This table presents hypothetical data for illustrative purposes, as direct comparative studies are limited in the literature.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of nitro-benzoylpiperidine derivatives.

Synthesis of 4-Nitrobenzoylpiperidine

This two-step protocol outlines the synthesis of a representative nitro-benzoylpiperidine.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride [8][9][10]

-

Materials: 4-nitrobenzoic acid, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), reflux condenser, heating mantle, distillation apparatus.

-

Procedure:

-

In a round-bottom flask, combine 4-nitrobenzoic acid (1 equivalent) with an excess of thionyl chloride (2-3 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture gently under reflux for 1-2 hours, or until the evolution of HCl gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-nitrobenzoyl chloride can be purified by recrystallization from a suitable solvent like carbon tetrachloride or by vacuum distillation.

-

Step 2: Reaction of 4-Nitrobenzoyl Chloride with Piperidine [11]

-

Materials: 4-nitrobenzoyl chloride, piperidine, a suitable base (e.g., triethylamine or pyridine), an inert solvent (e.g., dichloromethane or diethyl ether), separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve piperidine (1 equivalent) and the base (1.1 equivalents) in the inert solvent in a round-bottom flask cooled in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same solvent to the stirred piperidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-(4-nitrobenzoyl)piperidine can be purified by column chromatography or recrystallization.

-

Biological Evaluation Protocols

Cytotoxicity Assay (MTT Assay) [12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nitro-benzoylpiperidine compound for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for ERK1/2 Phosphorylation [6][15][16][17]

-

Cell Lysis: Treat cells with the nitro-benzoylpiperidine compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

Wnt Signaling Luciferase Reporter Assay [1][7][18][19][20]

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: Treat the transfected cells with the nitro-benzoylpiperidine compound.

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on Wnt signaling.

Signaling Pathway Modulation

The introduction of a nitro group can influence how benzoylpiperidine derivatives interact with and modulate key cellular signaling pathways implicated in cancer and other diseases.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[10][21] Nitro-benzoylpiperidine derivatives may inhibit this pathway at various points.

Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by nitro-benzoylpiperidine derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common driver of cancer.[5][11][22][23][24] Nitro-benzoylpiperidine compounds could potentially interfere with this cascade.

Caption: Potential points of inhibition in the MAPK/ERK signaling pathway by nitro-benzoylpiperidine derivatives.

Conclusion

The incorporation of a nitro group into the benzoylpiperidine scaffold is a powerful strategy for modulating its chemical and biological properties. Its strong electron-withdrawing nature alters reactivity, influences receptor binding, and can impart significant anticancer activity. While the precise effects are context-dependent, understanding the fundamental role of the nitro group is essential for the rational design of novel and more effective therapeutic agents. This guide provides a foundational framework for researchers to explore the potential of nitro-substituted benzoylpiperidines in drug discovery. Further systematic studies directly comparing nitro-derivatives with other substituted analogues are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile chemical class.

References

- 1. Wnt Pathway-TCF/LEF Reporter Kit - Creative Biolabs [creative-biolabs.com]

- 2. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]

- 3. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]

- 4. Piperidine nitroxide Tempol enhances cisplatin-induced apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. prepchem.com [prepchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1-(4-Nitrobenzoyl)piperidine | 20857-92-5 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]

- 19. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 24. benchchem.com [benchchem.com]

The N-Acylpiperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-acylpiperidine motif, a key structural component in a multitude of bioactive molecules, has emerged as a privileged scaffold in medicinal chemistry. Its prevalence in numerous approved drugs and clinical candidates underscores its importance in the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the N-acylpiperidine core, its significance in drug discovery, and its application in the development of potent and selective modulators of various biological targets. We will delve into the quantitative structure-activity relationships (SAR), detailed experimental protocols for synthesis and evaluation, and the intricate signaling pathways influenced by this versatile scaffold.

Significance of the N-Acylpiperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a unique combination of properties that make it highly attractive for drug design.[1] The N-acyl substitution provides a handle for fine-tuning the physicochemical and pharmacological properties of the molecule. This substitution can influence potency, selectivity, metabolic stability, and pharmacokinetic profiles. The N-acylpiperidine scaffold is found in a wide array of therapeutic agents, targeting diverse biological systems, including the central nervous system, the endocannabinoid system, and viral entry pathways.

N-Acylpiperidine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in the degradation of endocannabinoids, such as anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates cannabinoid receptors (primarily CB1), producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 agonists. The N-acylpiperidine scaffold has been extensively explored in the development of potent and selective FAAH inhibitors.

Quantitative Data for N-Acylpiperidine FAAH Inhibitors

The following table summarizes the structure-activity relationship (SAR) data for a series of N-acylpiperidine derivatives as FAAH inhibitors.

| Compound ID | R Group | IC50 (nM) for human FAAH | Reference |

| 1 | Phenyl | 16.2 | [2] |

| 2 | 3-pyridyl | 33 ± 2.1 | [2] |

| URB597 | Biphenyl-3-ylcarbamoyloxy | 4.6 | [3] |

| PF-750 | 2-pyridinyl | Not Specified in Snippet | [4] |

Experimental Protocols

General Synthetic Procedure for N-Aryl Piperidine Ureas:

A representative synthetic scheme for the preparation of N-acylpiperidine-based FAAH inhibitors involves the reaction of a piperidine intermediate with an appropriate isocyanate.[3]

-

Step 1: Synthesis of the Piperidine Intermediate: A suitable substituted piperidine is either commercially available or synthesized according to established literature procedures. For example, benzothiophene piperidine can be synthesized via a multi-step sequence starting from a benzothiophene precursor.[3]

-

Step 2: Urea Formation: To a solution of the piperidine intermediate in an anhydrous aprotic solvent (e.g., dichloromethane), an equimolar amount of the desired aryl isocyanate is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Step 3: Purification: The reaction mixture is typically concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-aryl piperidine urea derivative.

In Vitro FAAH Inhibition Assay Protocol:

The inhibitory potency of N-acylpiperidine derivatives against FAAH is commonly determined using a fluorescence-based assay.[5]

-

Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. Cleavage of the amide bond releases the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified.

-

Materials:

-

Recombinant human FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

AAMCA substrate

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add FAAH assay buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway

Inhibition of FAAH by N-acylpiperidine derivatives leads to an accumulation of anandamide, which then activates presynaptic CB1 receptors. This activation triggers a G-protein-mediated signaling cascade that ultimately results in the inhibition of neurotransmitter release, leading to the observed therapeutic effects.

Caption: FAAH Inhibition and CB1 Receptor Signaling Pathway.

N-Acylpiperidine Derivatives as Opioid Receptor Modulators

The opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. N-acylpiperidine-containing molecules have been developed as potent and selective ligands for these receptors, acting as either agonists or antagonists, with applications in pain management and addiction therapy.

Quantitative Data for N-Acylpiperidine Opioid Receptor Ligands

The following table presents binding affinity data for representative N-acylpiperidine derivatives at the opioid receptors.

| Compound | Receptor | Ki (nM) | Reference |

| Naloxone | µ-opioid | ~1-2 | [6] |

| κ-opioid | ~10-30 | [6] | |

| δ-opioid | ~100-200 | [6] | |

| Naltrexone | µ-opioid | ~0.5-1 | [6] |

| κ-opioid | ~1-5 | [6] | |

| δ-opioid | ~10-20 | [6] | |

| Nalmefene | µ-opioid | ~0.5-1.5 | [6] |

| κ-opioid | ~0.2-1 | [6] | |

| δ-opioid | ~1-5 | [6] |

Experimental Protocols

General Synthetic Procedure for N-Acylpiperidine Opioid Ligands:

The synthesis of N-acylpiperidine opioid ligands often involves the acylation of a pre-formed piperidine core.

-

Step 1: Synthesis of the Piperidine Core: A suitably substituted 4-arylpiperidine or a related piperidine scaffold is synthesized using established methods, such as the Pictet-Spengler reaction or multi-step sequences from commercially available starting materials.

-

Step 2: N-Acylation: The secondary amine of the piperidine core is acylated using an appropriate acylating agent, such as an acid chloride or an activated carboxylic acid (e.g., using a coupling reagent like HATU). The reaction is typically carried out in an aprotic solvent in the presence of a base (e.g., triethylamine or diisopropylethylamine).

-

Step 3: Purification: The product is isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

Radioligand Binding Assay for Opioid Receptors:

The affinity of compounds for opioid receptors is determined by radioligand binding assays.

-

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) from the receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)

-

Radiolabeled ligand (e.g., [³H]DAMGO)

-

Non-labeled ligand for non-specific binding determination (e.g., naloxone)

-

Test compounds

-

Assay buffer

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled ligand).

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

-

Signaling Pathway

Opioid receptors are canonical Gi/o-coupled GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, resulting in a reduction in neuronal excitability and neurotransmitter release.

Caption: Opioid Receptor Signaling Pathway.

N-Acylpiperidine Derivatives as CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most common strains of HIV-1 to enter host immune cells. N-acylpiperidine derivatives have been successfully developed as CCR5 antagonists, which block the interaction between the viral envelope glycoprotein gp120 and CCR5, thereby preventing viral entry and replication.

Quantitative Data for N-Acylpiperidine CCR5 Antagonists

The following table summarizes the anti-HIV activity of some N-acylpiperidine-based CCR5 antagonists.

| Compound | Anti-HIV-1 Activity (IC50, nM) | Cell Line | Reference |

| Maraviroc | ~2.0 | HIV-1 Ba-L | [7] |

| Aplaviroc | Not Specified in Snippet | [8] | |

| Vicriviroc | Not Specified in Snippet | [8] | |

| Sch-350634 | Potent inhibitor of HIV-1 entry and replication in PBMCs | PBMCs | [9] |

Experimental Protocols

General Synthetic Procedure for N-Acylpiperidine CCR5 Antagonists:

The synthesis of these complex molecules often involves a convergent strategy.

-

Step 1: Synthesis of the Piperidine Core: A chiral piperidine scaffold is often synthesized using asymmetric methods to control the stereochemistry, which is crucial for activity.

-

Step 2: Synthesis of the Acyl Moiety: The acyl portion of the molecule, which can be a complex heterocyclic system, is synthesized separately.

-

Step 3: Coupling: The piperidine core and the acyl moiety are coupled together using standard amide bond formation techniques.

-

Step 4: Further Functionalization: Additional functional groups may be introduced in subsequent steps to optimize the pharmacological properties of the final compound.

Anti-HIV-1 Assay (Cell-based):

The antiviral activity of CCR5 antagonists is evaluated in cell-based assays.

-

Principle: The assay measures the ability of a compound to inhibit the replication of a CCR5-tropic HIV-1 strain in a susceptible cell line (e.g., PBMCs or a T-cell line).

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line

-

A CCR5-tropic strain of HIV-1

-

Cell culture medium and supplements

-

Test compounds

-

p24 antigen ELISA kit

-

-

Procedure:

-

Seed the cells in a 96-well plate.

-

Add the test compound at various concentrations.

-

Infect the cells with the HIV-1 virus.

-

Incubate the plate for several days.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Measure the amount of viral replication by quantifying the p24 antigen concentration in the supernatant using an ELISA.

-

Calculate the percent inhibition of viral replication and determine the IC50 value.

-

Signaling Pathway

N-acylpiperidine CCR5 antagonists are allosteric inhibitors that bind to a pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope protein, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.

Caption: Mechanism of HIV Entry and Inhibition by CCR5 Antagonists.

Conclusion

The N-acylpiperidine scaffold is a remarkably versatile and privileged structure in drug discovery, enabling the development of a diverse range of therapeutic agents. Its ability to be readily functionalized allows for the precise tuning of pharmacological properties, leading to the identification of potent and selective modulators of challenging biological targets. The examples of FAAH inhibitors, opioid receptor ligands, and CCR5 antagonists highlighted in this guide demonstrate the broad applicability and continued importance of the N-acylpiperidine motif in the ongoing quest for novel and improved medicines. Future exploration of this scaffold is certain to yield new therapeutic breakthroughs across a wide spectrum of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HIV - Wikipedia [en.wikipedia.org]

Physical appearance and storage conditions for 1-(4-Nitrobenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and recommended storage conditions for the chemical compound 1-(4-Nitrobenzoyl)piperidine. The information is compiled from available safety data sheets and chemical supplier information.

Physical and Chemical Properties

While a definitive experimental determination of all physical properties for 1-(4-Nitrobenzoyl)piperidine is not consistently available across public sources, the following table summarizes the available data. Information for the closely related compound, 1-(4-Nitrobenzoyl)piperidin-4-one, is included for comparative purposes and suggests the likely physical state of the target compound.

| Property | 1-(4-Nitrobenzoyl)piperidine | 1-(4-Nitrobenzoyl)piperidin-4-one (for comparison) |

| CAS Number | 20857-92-5 | 34259-84-2 |

| Molecular Formula | C₁₂H₁₄N₂O₃ | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 234.25 g/mol | 248.24 g/mol |

| Physical Appearance | Not definitively stated; likely a solid | Off-white to light yellow solid[1] |

| Melting Point | Data not available | Data not available |

| Boiling Point | 419.5 °C (Predicted) | Data not available |

| Flash Point | 207.5 °C (Predicted) | Data not available |

| Solubility | Data not available | Data not available |

Storage and Handling

Proper storage and handling of 1-(4-Nitrobenzoyl)piperidine are crucial for maintaining its stability and ensuring laboratory safety. The compound is stable under recommended storage conditions.

Recommended Storage Conditions:

-

General: Store in a tightly-closed container in a cool, dry, and well-ventilated area.

-

Long-Term Storage: For extended periods, it is recommended to store the compound in a cool, dry place. A more specific temperature range of 2-8°C is suggested for the related compound 1-(4-nitrobenzyl)piperidine and can be considered as a guideline.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Other Precautions: Keep away from sources of ignition.

Handling Precautions:

-

This compound may cause skin, eye, and respiratory irritation.

-

Ensure adequate ventilation when handling.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Logical Relationship of Properties and Storage

The recommended storage conditions are directly related to the chemical nature of 1-(4-Nitrobenzoyl)piperidine. The nitrobenzoyl group suggests potential reactivity, necessitating storage away from strong oxidizing agents to prevent hazardous reactions. The general requirement for a cool, dry, and well-ventilated environment is standard practice for maintaining the chemical integrity of complex organic molecules and minimizing degradation over time.

References

Methodological & Application

Application Notes and Protocols: Schotten-Baumann Synthesis of 1-(4-Nitrobenzoyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-nitrobenzoyl)piperidine via the Schotten-Baumann reaction. This method involves the acylation of piperidine with 4-nitrobenzoyl chloride in a basic medium. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product. All quantitative data, including reagent quantities, reaction parameters, and product characterization, are summarized in structured tables for clarity and reproducibility. Additionally, a graphical representation of the experimental workflow is provided to offer a clear overview of the process.

Introduction

The Schotten-Baumann reaction is a well-established and versatile method for the synthesis of amides and esters. It typically involves the reaction of an amine or alcohol with an acid chloride or anhydride in the presence of a base to neutralize the hydrogen halide byproduct.[1] This reaction is widely utilized in organic synthesis, including in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients and intermediates. The synthesis of 1-(4-nitrobenzoyl)piperidine serves as a classic example of this reaction, where the secondary amine, piperidine, is acylated by 4-nitrobenzoyl chloride. The resulting product is a valuable building block in medicinal chemistry.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Specifications |

| Piperidine | Reagent grade, ≥99% |

| 4-Nitrobenzoyl chloride | Reagent grade, ≥98% |

| Sodium hydroxide (NaOH) | Pellets, reagent grade |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% |

| Deionized water | |

| Round-bottom flask | 100 mL |

| Magnetic stirrer and stir bar | |

| Dropping funnel | 50 mL |

| Ice bath | |

| Buchner funnel and flask | |

| Filter paper | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Melting point apparatus | |

| NMR spectrometer | 400 MHz or higher |

| FT-IR spectrometer |

Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane (20 mL).

-

Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Dissolve 4-nitrobenzoyl chloride (1.05 eq) in dichloromethane (10 mL) and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-